molecular formula C9H9F4NO B13528586 2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine

2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine

Cat. No.: B13528586
M. Wt: 223.17 g/mol
InChI Key: IVHAPHQLRHHNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-[3-(trifluoromethoxy)phenyl]ethan-1-amine
  • 2,2,2-Trifluoro-1-phenylethanamine
  • 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine

Uniqueness

2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

2-fluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H9F4NO/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4,7H,5,14H2

InChI Key

IVHAPHQLRHHNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)OC(F)(F)F

Origin of Product

United States

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